

A Spectroscopic Guide to Differentiating Propiolate Regioisomers

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Compound of Interest

Compound Name: Propynoate

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For researchers engaged in organic synthesis and drug development, the unambiguous identification of regioisomers is a critical step. Propiolate esters and their isomers, while possessing the same molecular formula, exhibit distinct structural arrangements that result in unique spectroscopic fingerprints. This guide provides a detailed comparative analysis of three such regioisomers—Ethyl propiolate, Methyl but-2-ynoate, and Prop-2-ynyl acetate—using ^1H NMR, ^{13}C NMR, and IR spectroscopy. The supporting data and experimental protocols provided herein serve as a practical resource for the precise characterization of these compounds.

Data Presentation: A Comparative Overview

The spectroscopic data for the three regioisomers are summarized below. These tables highlight the key differences in chemical shifts (δ) and vibrational frequencies (cm^{-1}) that enable their differentiation.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Structure	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Ethyl propiolate	$\text{HC}\equiv\text{CCOOC}$ H_2CH_3	~ 4.2	Quartet	2H	-OCH ₂ -
		~ 2.9	Singlet	1H	$\equiv\text{C-H}$
		~ 1.3	Triplet	3H	-CH ₃
Methyl but-2-ynoate	$\text{CH}_3\text{C}\equiv\text{CCOO}$ CH_3	~ 3.7	Singlet	3H	-OCH ₃
		~ 2.0	Singlet	3H	$\equiv\text{C-CH}_3$
Prop-2-ynyl acetate	$\text{CH}_3\text{COOCH}_2$ $\text{C}\equiv\text{CH}$	~ 4.7	Doublet	2H	-OCH ₂ -
		~ 2.5	Triplet	1H	$\equiv\text{C-H}$
		~ 2.1	Singlet	3H	-COCH ₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Structure	Chemical Shift (δ , ppm)	Assignment
Ethyl propiolate	$\text{HC}\equiv\text{CCOOCH}_2\text{CH}_3$	~152	C=O
~75	$\equiv\text{C-H}$		
~74	$-\text{C}\equiv$		
~62	$-\text{OCH}_2-$		
~14	$-\text{CH}_3$		
Methyl but-2-ynoate	$\text{CH}_3\text{C}\equiv\text{CCOOCH}_3$	~154	C=O
~85	$-\text{C}\equiv$		
~72	$-\text{C}\equiv$		
~52	$-\text{OCH}_3$		
~4	$-\text{CH}_3$		
Prop-2-ynyl acetate	$\text{CH}_3\text{COOCH}_2\text{C}\equiv\text{CH}$	~170	C=O
~78	$-\text{C}\equiv$		
~75	$\equiv\text{C-H}$		
~52	$-\text{OCH}_2-$		
~21	$-\text{CH}_3$		

Table 3: Key IR Absorption Frequencies (cm^{-1})

Compound	Structure	C≡C Stretch	≡C-H Stretch	C=O Stretch
Ethyl propiolate	$\text{HC}\equiv\text{CCOOCH}_2\text{CH}_3$	~2125	~3280	~1715
Methyl but-2-ynoate	$\text{CH}_3\text{C}\equiv\text{CCOOCH}_3$	~2240	Absent	~1710
Prop-2-ynyl acetate	$\text{CH}_3\text{COOCH}_2\text{C}\equiv\text{CH}$	~2120	~3290	~1745

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg for ^1H NMR or 50-100 mg for ^{13}C NMR is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[1] The solution is transferred to a 5 mm NMR tube.^[1]
- **Instrumentation:** Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Number of Scans:** 16-32, depending on the sample concentration.
 - **Relaxation Delay:** 1.0 seconds.
 - **Spectral Width:** -2 to 12 ppm.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled single-pulse sequence.

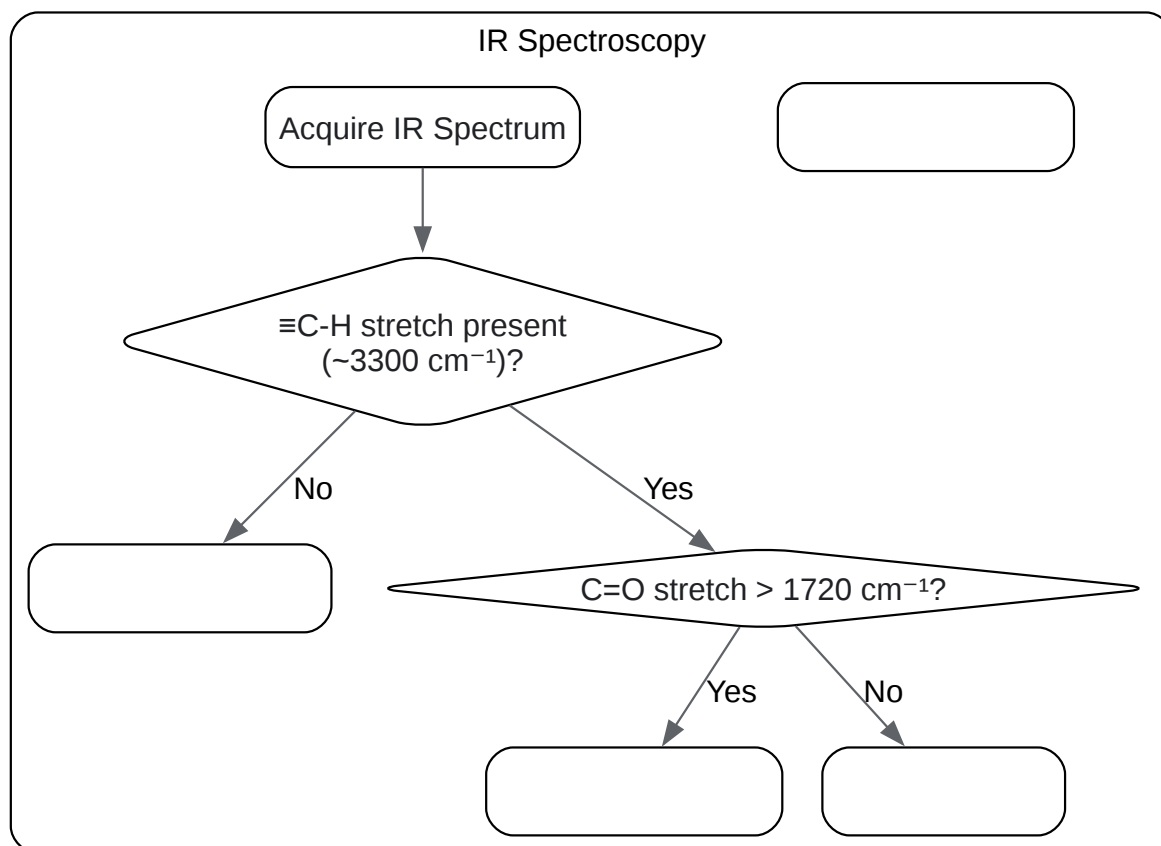
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2.0 seconds.
- Spectral Width: 0 to 220 ppm.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a single drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.^[2]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

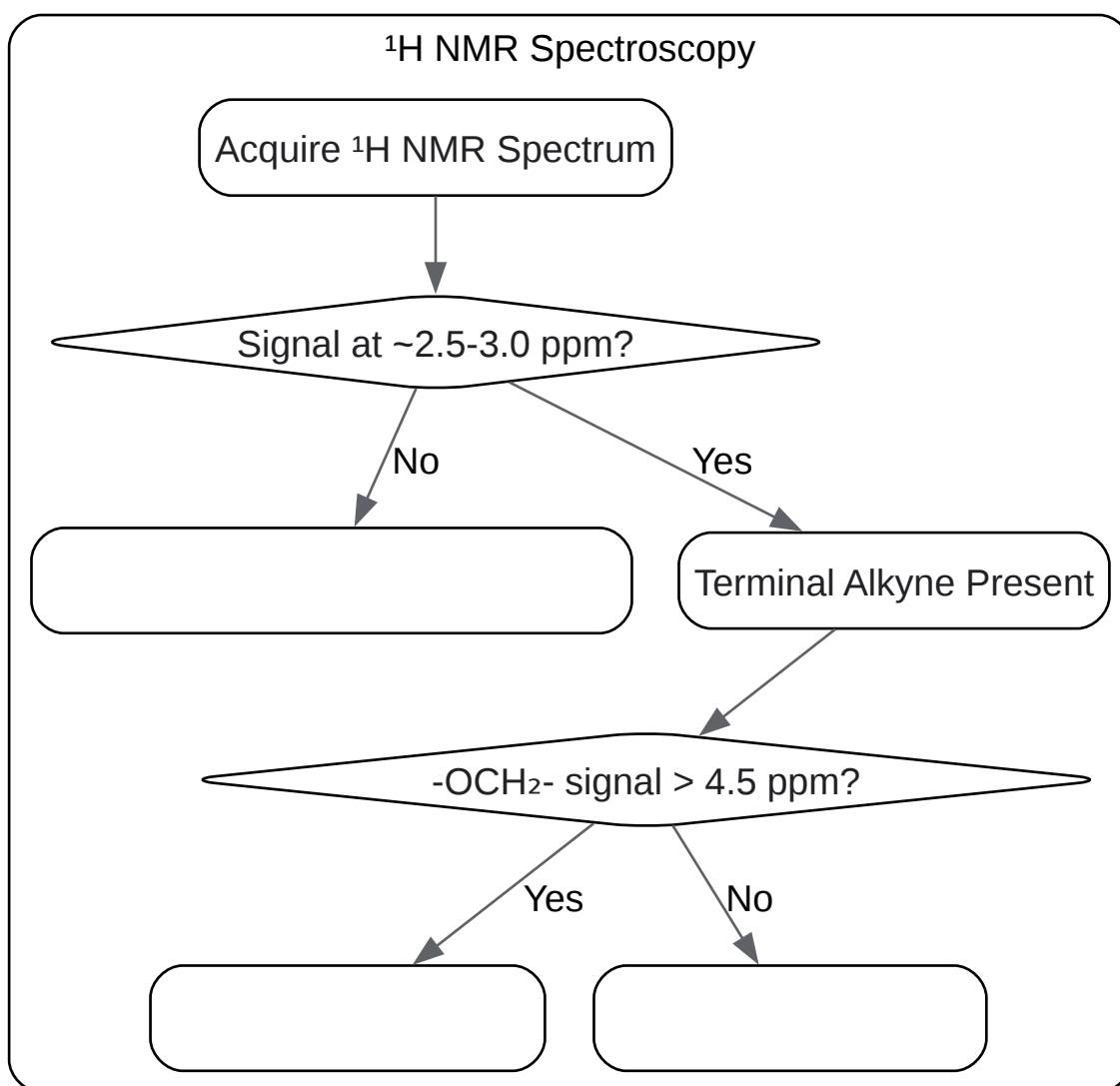
Mandatory Visualization

The following diagrams illustrate the logical workflow for distinguishing the propiolate regioisomers based on their spectroscopic data.



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Caption: Workflow for distinguishing propiolate regioisomers using IR spectroscopy.



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Caption: Workflow for distinguishing propiolate regioisomers using ^1H NMR spectroscopy.

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